![molecular formula C12H10FN5O B2515976 5-(5-フルオロ-2-メトキシフェニル)-[1,2,4]トリアゾロ[1,5-a]ピラジン-2-アミン CAS No. 2007915-48-0](/img/structure/B2515976.png)

5-(5-フルオロ-2-メトキシフェニル)-[1,2,4]トリアゾロ[1,5-a]ピラジン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

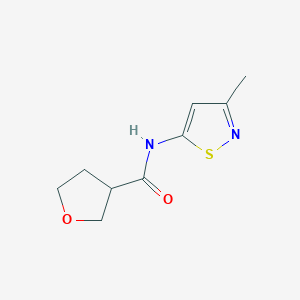

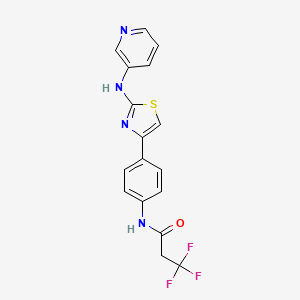

The compound "5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine" is a derivative of the [1,2,4]triazolo[1,5-a]pyrazine class, which is known for its biological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves condensation, substitution, and amination reactions . Similarly, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic structure, can be achieved through a microwave-assisted cyclocondensation reaction followed by formylation . These methods could potentially be adapted for the synthesis of "5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine".

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrazine derivatives is characterized by a fused triazole and pyrazine ring. The substitution pattern on the rings, such as the 5-fluoro-2-methoxyphenyl group, can be crucial for the biological activity and molecular interactions of the compound. NMR and X-ray diffraction analysis are commonly used to determine the structure and regioselectivity of these compounds .

Chemical Reactions Analysis

Compounds within this class can undergo various chemical reactions. For example, the 7-fluoroalkyl-4,7-dihydroazolo[5,1-c][1,2,4]triazines can react with hydrazides and thiosemicarbazide to form pyrazoline derivatives . The reactivity of the [1,2,4]triazolo[1,5-a]pyrazine core can be exploited to create a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure. The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds . The presence of electron-donating or electron-withdrawing groups can also impact the photophysical properties, as seen in pyrazolo[1,5-a]pyrimidines, which exhibit fluorescence and large Stokes shifts .

Case Studies

Several case studies demonstrate the biological relevance of [1,2,4]triazolo[1,5-a]pyrazine derivatives. For instance, some derivatives have shown potent anticonvulsant activity , while others have been evaluated for their antiproliferative activity against cancer cell lines . Additionally, the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the development of adenosine receptor antagonists .

科学的研究の応用

爆発性物質

[1,2,4]トリアゾロ[1,5-a]ピラジン-2-アミン構造は、さまざまな爆発性物質に見られます . たとえば、化合物5は外部刺激に対する優れた不感度と非常に優れた計算爆轟性能を示しており、二次爆薬としての使用が示唆されています .

耐熱性爆薬

[1,2,4]トリアゾロ[1,5-a]ピラジン-2-アミンファミリーの一部であるアゾ化合物10は、顕著な測定密度、優れた熱安定性、および非常に優れた計算爆轟性能を示しています . これらの特性は、すべての現在の耐熱性爆薬を凌駕しており、耐熱性爆薬としての大きな可能性を示しています .

起爆薬

化合物14、17、および19は非常に敏感ですが、優れた計算爆轟性能を示しています . これらの特徴は、起爆薬としての強力な可能性を示唆しています .

生物活性

[1,2,4]トリアゾロ[1,5-a]ピラジン-2-アミン構造は、抗菌剤、抗真菌剤、抗ウイルス剤、抗寄生虫剤、抗癌剤など、農業や医薬品化学におけるさまざまな重要な構造に存在します .

心臓血管疾患の治療

2型糖尿病の治療

増殖性疾患の治療

阻害剤

作用機序

Target of Action

The primary targets of 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling . As a result, the compound can inhibit cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGF signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a reduction in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis .

Result of Action

The inhibition of c-Met and VEGFR-2 kinases by 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine leads to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis . In vitro studies have shown that the compound exhibits excellent antiproliferative activities against various cancer cell lines .

生化学分析

Biochemical Properties

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine, like other triazolo-pyrazines, is capable of binding in the biological system with a variety of enzymes and receptors This interaction leads to its versatile biological activities

Cellular Effects

Related compounds have shown to inhibit the growth of certain cell lines . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research.

Molecular Mechanism

It is known that triazolo-pyrazines can bind to various enzymes and receptors , which could lead to changes in gene expression, enzyme inhibition or activation

Dosage Effects in Animal Models

The effects of different dosages of 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine in animal models have not been reported in the literature. Studies on related compounds suggest that they may have therapeutic potential

特性

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN5O/c1-19-10-3-2-7(13)4-8(10)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEAUQZXFVDIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CN=CC3=NC(=NN23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)

![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)

![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)

![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)